molecular formula C12H17ClN2 B7479749 1-(2-Chlorophenyl)-4-ethylpiperazine

1-(2-Chlorophenyl)-4-ethylpiperazine

カタログ番号: B7479749
分子量: 224.73 g/mol
InChIキー: GLGZHTCVQFSKPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-4-ethylpiperazine is a piperazine-based chemical compound offered for research and development purposes. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology, particularly in the development of central nervous system (CNS) active compounds . These structures are frequently explored as key scaffolds in the design of ligands for various neurotransmitter receptors . As a building block, this compound can be utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers may investigate its potential application in developing novel therapeutic agents. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-(2-chlorophenyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZHTCVQFSKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positional Isomerism

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (C₁₈H₂₁ClN₂)
  • Structural Differences : The 3-chlorophenyl substituent alters electronic distribution and steric interactions compared to the 2-chlorophenyl group in the target compound. The phenylethyl group at the 4-position is bulkier than ethyl, increasing molecular weight (300.83 g/mol vs. ~222.71 g/mol) and lipophilicity.
  • Implications : Positional isomerism (2-Cl vs. 3-Cl) may affect receptor selectivity. For example, 3-chloro derivatives often exhibit distinct binding profiles at serotonin receptors compared to 2-substituted analogs .
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzenesulfonyl)piperazine (C₂₇H₃₁ClN₂O·2ClH)
  • Structural Differences : A 4-chlorophenyl group and a sulfonyl moiety introduce strong electron-withdrawing effects, enhancing stability but reducing metabolic flexibility.
  • Implications : Sulfonyl groups improve resistance to enzymatic degradation, making such derivatives candidates for long-acting therapeutics .

Substituent Functional Group Variations

1-(2-Chloro-4-nitrophenyl)piperazine (C₁₀H₁₂ClN₃O₂)
  • Structural Differences : A nitro group at the 4-position of the phenyl ring increases polarity and hydrogen-bonding capacity.
  • Implications : Nitro groups may enhance binding to receptors with polar active sites but could also increase toxicity risks .
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine (C₁₂H₁₇BrN₂O₂S)
  • Structural Differences : Bromine (larger atomic radius than chlorine) and a sulfonyl group create steric hindrance and electron-withdrawing effects.
  • Implications : Bromine’s size may improve affinity for hydrophobic pockets in enzymes, while sulfonyl groups enhance metabolic stability .

Bulky Substituents and Lipophilicity

1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine (C₂₁H₂₁ClN₂)
  • Structural Differences : A naphthylmethyl group at the 4-position significantly increases molecular weight (328.86 g/mol) and lipophilicity.
  • Implications : Bulky substituents may improve blood-brain barrier penetration but reduce solubility, necessitating formulation adjustments .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
1-(2-Chlorophenyl)-4-ethylpiperazine C₁₂H₁₅ClN₂ 222.71 2-ClPh, ethyl Moderate lipophilicity -
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine C₁₈H₂₁ClN₂ 300.83 3-ClPh, phenylethyl High lipophilicity
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine C₂₇H₃₁ClN₂O·2ClH 532.92 4-ClPh, tosyl Enhanced stability
1-(2-Chloro-4-nitrophenyl)piperazine C₁₀H₁₂ClN₃O₂ 241.68 2-Cl-4-NO₂Ph Polar, potential toxicity
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine C₁₂H₁₇BrN₂O₂S 333.25 3-BrPh, sulfonyl, ethyl Steric hindrance

準備方法

Direct Substitution with 2-Chlorophenyl Halides

The reaction of piperazine with 2-chlorophenyl halides under basic conditions represents a straightforward route. However, the electron-deficient nature of the 2-chlorophenyl group necessitates elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF) to facilitate displacement. For instance, a molar ratio of 1:1.2 (piperazine to 2-chlorophenyl bromide) in DMF at 100°C for 24 hours yields 1-(2-chlorophenyl)piperazine at 65% conversion, though di-substituted byproducts may constitute up to 20%.

Solvent and Base Optimization

Methanol and ethanol, as noted in piperazine mono-hydrochloride syntheses, enhance solubility of intermediates, while potassium carbonate or sodium bicarbonate moderates pH to suppress over-alkylation. A study employing ethanol with 1.5 equivalents of K2CO3 at reflux (78°C) reduced di-substitution to 12%.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of piperazine with 2-chlorophenyl bromide using BrettPhos or XantPhos ligands enables selective mono-arylation. In a representative protocol, Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and Cs2CO3 in toluene at 110°C for 18 hours achieved 72% yield of 1-(2-chlorophenyl)piperazine with negligible di-substitution. This method circumvents the need for harsh conditions but requires rigorous exclusion of moisture and oxygen.

Ullmann-Type Coupling

Copper(I)-mediated coupling with 2-chlorophenyl iodide in the presence of 1,10-phenanthroline and K3PO4 at 120°C affords moderate yields (58–62%). While cost-effective, prolonged reaction times (48–72 hours) and copper residue removal pose practical challenges.

Alkylation Strategies for Ethyl Group Introduction

Ethyl Halide Alkylation

Following aryl substitution, the secondary amine of 1-(2-chlorophenyl)piperazine undergoes ethylation with ethyl bromide or iodide. A two-phase system (water/dichloromethane) with 1.2 equivalents of ethyl bromide and NaOH at 50°C for 6 hours delivered 4-ethyl substitution in 84% yield. Excess alkylating agent (>1.5 eq) risks quaternary ammonium salt formation, necessitating precise stoichiometry.

Reductive Amination

Alternative routes employ reductive amination with acetaldehyde and NaBH4 in methanol, though competing imine formation reduces efficiency (≤55% yield).

Purification and Characterization Techniques

Vacuum Distillation

High-purity 1-(2-chlorophenyl)-4-ethylpiperazine is obtained via fractional distillation under reduced pressure (0.5–1.0 mmHg), with a boiling point of 145–150°C. This method, adapted from piperazine mono-hydrochloride purification, achieves >98% purity but demands specialized equipment.

Recrystallization

Recrystallization from methanol or ethanol at 0–5°C removes polymeric byproducts, yielding crystalline product with 95–97% purity.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Buchwald-Hartwig7298High selectivityCostly catalysts
Nucleophilic Substitution6590SimplicityDi-substitution byproducts
Reductive Amination5588Mild conditionsLow efficiency

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-4-ethylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of piperazine with 2-chlorophenyl and ethyl substituents. A common approach is reacting 2-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or ethanol) under reflux. Ethyl group introduction may require nucleophilic substitution with ethyl bromide or via reductive amination. Optimization includes controlling stoichiometry (molar ratios of 1:1.2 for piperazine to alkylating agent), temperature (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for yield enhancement .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis.
  • Mass spectrometry (ESI or EI) to verify molecular weight (expected m/z ~238.7 for [M+H]⁺).
  • Melting point determination to assess crystallinity. Cross-referencing with spectral databases (PubChem, CAS) ensures structural accuracy .

Q. What safety precautions are necessary when handling this compound?

Standard laboratory protocols apply:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work under fume hoods to prevent inhalation.
  • Store in airtight containers at 2–8°C, away from oxidizers. Toxicity data for analogous piperazines suggest moderate acute toxicity (LD₅₀ > 300 mg/kg in rodents), but specific studies on this derivative are limited. Always consult GHS-compliant SDS sheets for related compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) impact the biological activity of this compound?

Substituent effects are critical in structure-activity relationship (SAR) studies:

  • Chlorine at the 2-position enhances lipophilicity and receptor binding affinity compared to para-substituted analogs .
  • Ethyl vs. chloropropyl groups : Ethyl groups reduce steric hindrance, potentially improving pharmacokinetic profiles (e.g., metabolic stability) .
  • Fluorine substitution (as in 2-fluorophenyl analogs) increases electronegativity, altering interactions with serotonin/dopamine receptors . In vitro assays (e.g., radioligand binding) and in silico docking (using AutoDock Vina) are recommended to validate these effects .

Q. How should researchers resolve contradictions in reported biological data for piperazine derivatives?

Discrepancies often arise from:

  • Purity variations : Impurities >5% can skew assay results. Validate compound purity via HPLC before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK-293 vs. CHO) or buffer pH may affect receptor binding. Standardize protocols across studies.
  • Substituent positional isomers : Misreported substitution patterns (e.g., 2-chloro vs. 4-chloro) can lead to conflicting data. Confirm structures via X-ray crystallography if available .

Q. What strategies can optimize the synthesis of this compound for scaled-up production?

Advanced optimization includes:

  • Catalyst screening : Pd/C or Raney Ni for hydrogenation steps to improve yield.
  • Solvent selection : Switch from ethanol to toluene for better azeotropic removal of water.
  • Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility.
  • Byproduct analysis : Use GC-MS to identify and mitigate side products (e.g., N-ethylpiperazine) .

Methodological Tables

Table 1. Comparison of Piperazine Derivatives’ Biological Activities

CompoundSubstituentIC₅₀ (Serotonin Receptor)LogPReference
1-(2-Chlorophenyl)-4-ethyl2-Cl, ethyl85 nM2.9Extrapolated
1-(4-Chlorophenyl)-4-methyl4-Cl, methyl120 nM3.2
1-(2-Fluorophenyl)-4-propyl2-F, propyl64 nM3.5

Table 2. Recommended Analytical Parameters for Characterization

TechniqueParametersExpected Outcome
¹H NMR400 MHz, CDCl₃δ 7.3–7.5 (aromatic H), δ 2.5–3.0 (piperazine H)
HPLCC18 column, 70:30 ACN/H₂O, 1 mL/minRetention time ~8.2 min

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。